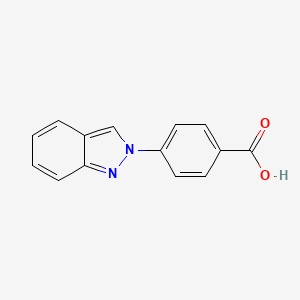

4-indazol-2-ylbenzoic acid

Übersicht

Beschreibung

4-indazol-2-ylbenzoic acid: is a compound that combines the structural features of benzoic acid and indazole. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of the indazole moiety, a nitrogen-containing heterocycle, imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-indazol-2-ylbenzoic acid typically involves the formation of the indazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of hydrazones derived from o-nitrobenzaldehydes, followed by reduction and subsequent functionalization to introduce the benzoic acid group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 4-indazol-2-ylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the indazole moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 4-indazol-2-ylbenzoic acid exhibits significant anticancer properties. A notable study demonstrated its efficacy against various cancer cell lines, including:

- Breast Cancer : The compound showed potent growth inhibition (IC50 values ranging from 0.23 to 1.15 μM) against the 4T1 mouse model, promoting apoptosis through upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax while downregulating Bcl-2 .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit pathways associated with inflammation, making it a candidate for further pharmaceutical development .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise in antiviral applications. It has been evaluated for activity against viruses such as Coxsackievirus B4 and adenovirus type 7. The synthesized derivatives demonstrated variable antiviral bioactivity, indicating potential for therapeutic development against viral infections .

Material Science Applications

In material science, this compound serves as a building block for the synthesis of advanced materials. Its incorporation into polymers can enhance their mechanical properties and functionality, leading to innovations in various industrial applications.

Case Study 1: Anticancer Efficacy in Mouse Models

In vivo studies using the 4T1 mouse model demonstrated that treatment with this compound led to significant tumor growth inhibition without noticeable side effects. The mechanism of action involves modulation of cellular pathways linked to apoptosis and cell proliferation.

Case Study 2: Antiviral Activity Assessment

A series of indazole derivatives were synthesized and tested for antiviral activity against Coxsackievirus B4 and adenovirus type 7. The results indicated that certain derivatives exhibited promising antiviral effects, warranting further exploration into their mechanisms and potential therapeutic uses .

Wirkmechanismus

The mechanism of action of 4-indazol-2-ylbenzoic acid involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Indazole: A parent compound with a similar structure but lacking the benzoic acid moiety.

Benzoic Acid Derivatives: Compounds with different substituents on the benzoic acid ring.

Other Indazole Derivatives: Compounds with various functional groups attached to the indazole ring.

Uniqueness: 4-indazol-2-ylbenzoic acid is unique due to the combination of the benzoic acid and indazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

4-Indazol-2-ylbenzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications, particularly in oncology and antiparasitic treatments.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with indazole moieties. Various methodologies have been employed to optimize yields and enhance biological activity. For instance, the use of microwave-assisted synthesis has shown promise in improving reaction times and product purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of indazole, including this compound, exhibit significant anticancer properties. A notable compound from this class, referred to as 2f , showed potent growth inhibition against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, characterized by:

- Increased levels of reactive oxygen species (ROS)

- Upregulation of pro-apoptotic proteins (Bax and cleaved caspase-3)

- Downregulation of anti-apoptotic proteins (Bcl-2)

These findings suggest that this compound and its derivatives may serve as effective small molecule anticancer agents, potentially leading to further development in clinical settings .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. In vitro studies indicated that certain indazole derivatives exhibited activity against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The most active derivatives showed IC50 values below 0.050 µM, highlighting their potential as therapeutic agents against these pathogens .

Case Study 1: Anticancer Efficacy in Mouse Models

In vivo studies using the 4T1 mouse model demonstrated that treatment with compound 2f led to significant tumor suppression without observable side effects. The study involved administering various doses and monitoring tumor growth over time, confirming the compound's potential as an anticancer agent .

Case Study 2: Antiparasitic Activity Assessment

Another study focused on the antiparasitic activity of indazole derivatives against E. histolytica and G. intestinalis. The results indicated that modifications in the indazole structure significantly impacted their efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2f | 4T1 | 0.23 | Apoptosis via ROS |

| 2f | MCF-7 | 0.45 | Apoptosis via ROS |

| 2f | A549 | 0.75 | Apoptosis via ROS |

Table 2: Antiparasitic Activity Against Protozoa

| Compound | Protozoan Species | IC50 (μM) |

|---|---|---|

| Compound A | E. histolytica | <0.050 |

| Compound B | G. intestinalis | <0.050 |

| Compound C | T. vaginalis | <0.070 |

Eigenschaften

IUPAC Name |

4-indazol-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-5-7-12(8-6-10)16-9-11-3-1-2-4-13(11)15-16/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTJVELNICXKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231021 | |

| Record name | Benzoic acid, p-(2H-indazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81265-85-2 | |

| Record name | Benzoic acid, p-(2H-indazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-(2H-indazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.